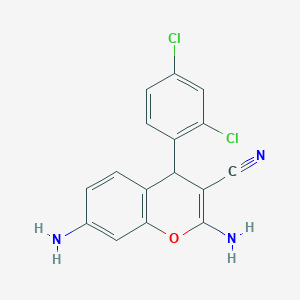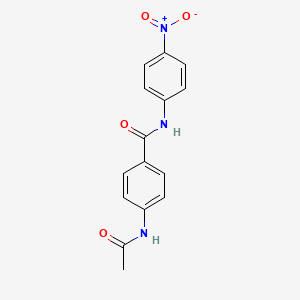
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a benzodioxin ring fused with an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Synthesis of the Imidazolidine-2,4-dione Core: This can be synthesized by the reaction of urea or thiourea with α,β-unsaturated carbonyl compounds.
Coupling Reaction: The final step involves coupling the benzodioxin ring with the imidazolidine-2,4-dione core using a suitable linker, often under catalytic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the imidazolidine-2,4-dione core, potentially converting it to more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodioxin or imidazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻), and electrophiles (NO₂⁺, SO₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated imidazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-phenylimidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound might exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research in this area could lead to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-phenylimidazolidine-2,4-dione would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-phenylimidazolidine-2,4-dione: can be compared with other benzodioxin or imidazolidine derivatives.
Benzodioxin Derivatives: Compounds like 1,4-benzodioxane and its derivatives.
Imidazolidine Derivatives: Compounds like imidazolidine-2,4-dione and its various substituted forms.
Uniqueness
The uniqueness of this compound lies in its combined structural features of both benzodioxin and imidazolidine rings. This dual functionality can provide unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17-14(19-18(22)20(17)13-4-2-1-3-5-13)10-12-6-7-15-16(11-12)24-9-8-23-15/h1-7,10-11H,8-9H2,(H,19,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPFBDUMOQFKJT-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]thiomorpholine](/img/structure/B5106049.png)
![1-(4-chlorophenyl)-5-{[(3-hydroxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106057.png)
![N-[3-(IMIDAZOL-1-YL)PROPYL]-3-OXOBENZO[F]CHROMENE-2-CARBOXAMIDE](/img/structure/B5106062.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B5106071.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)

![1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B5106089.png)
![N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5106099.png)
![N-[3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-4-bromobenzamide](/img/structure/B5106107.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)
![N-butyl-N-methyl-3-({[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5106134.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)
